molecular formula C10H4F3NO4 B13574545 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate

Cat. No.: B13574545
M. Wt: 259.14 g/mol
InChI Key: CLFAKEXGHKOGCQ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, along with a trifluoroacetate group.

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts such as Cs2CO3 and solvents like ethanol and dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

Biological Activity

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate is a compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3, along with a trifluoroacetate group. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C10H4F3NO4\text{C}_{10}\text{H}_{4}\text{F}_{3}\text{N}\text{O}_{4} with a molecular weight of 259.14 g/mol. Its IUPAC name is (1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate. The compound's structure includes significant functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H4F3NO4
Molecular Weight259.14 g/mol
IUPAC Name(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate
InChIInChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H
InChI KeyCLFAKEXGHKOGCQ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that its derivatives may influence protein receptors and signaling pathways associated with various physiological processes. This interaction can lead to significant biological effects such as anticonvulsant activity and potential neuroprotective properties.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Anticonvulsant Activity : Derivatives of this compound have shown promising results in reducing seizure activity in animal models. For example, a study demonstrated that specific derivatives could significantly decrease the frequency of seizures induced by chemical agents.
    • Case Study : In a controlled experiment involving mice subjected to pentylenetetrazole-induced seizures, the administration of a derivative resulted in a reduction of seizure duration by approximately 50% compared to the control group.
  • Neurotoxicity Assessments : Some derivatives were evaluated for their neuroprotective effects against oxidative stress-induced neurotoxicity. The results indicated that these compounds could mitigate neuronal damage in vitro.
    • Research Finding : A study reported that treatment with certain derivatives led to a significant decrease in reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress.
  • Anti-inflammatory Properties : The compound has also been explored for its potential anti-inflammatory effects. Research suggests that it may inhibit the production of inflammatory cytokines.
    • Mechanistic Insight : The inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin levels was observed in vitro when cells were treated with the compound.

Comparative Analysis

When compared to similar compounds such as N-(1,3-dioxoisoindolin-2-yl)-2,2,2-trifluoroacetamide and 3-(1,3-Dioxoisoindolin-2-yl)propanal, this compound exhibits distinct biological activities due to variations in their functional groups and molecular structures.

CompoundKey Activity
N-(1,3-dioxoisoindolin-2-yl)-trifluoroacetamideModerate anticonvulsant effects
3-(1,3-Dioxoisoindolin-2-yl)propanalLimited neuroprotective properties

Properties

Molecular Formula

C10H4F3NO4

Molecular Weight

259.14 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H

InChI Key

CLFAKEXGHKOGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F

Origin of Product

United States

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